
3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide
Description
3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a chlorobenzyl group, and a methoxybenzamide group. These functional groups contribute to its reactivity and potential utility in scientific research.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylsulfamoyl Intermediate: The initial step involves the reaction of benzylamine with sulfamoyl chloride to form the benzylsulfamoyl intermediate.
Introduction of Chlorobenzyl Group: The benzylsulfamoyl intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.
Methoxybenzamide Formation: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4′-Chlorobenzyloxy)phenylboronic acid: Shares structural similarities but differs in functional groups.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: Another compound with a chlorobenzyl group but different core structure.
Uniqueness
3-(benzylsulfamoyl)-N-(4-chlorobenzyl)-4-methoxybenzamide is unique due to its combination of benzylsulfamoyl, chlorobenzyl, and methoxybenzamide groups, which confer distinct chemical and biological properties
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